![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

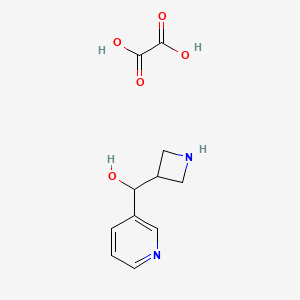

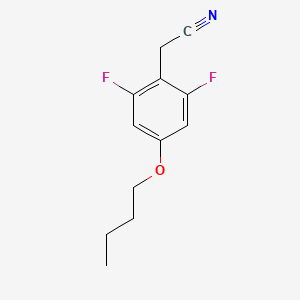

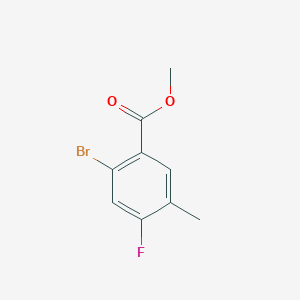

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .科学的研究の応用

Pharmacology: Nicotinic Receptor Agonists

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is structurally related to compounds that have been studied for their potential as nicotinic acetylcholine receptor agonists . These receptors are crucial for neurotransmission, and agonists can have therapeutic applications in conditions like Alzheimer’s disease, schizophrenia, and pain management.

Organic Synthesis: Synthesis of Epibatidine Analogues

In organic chemistry, this compound serves as a precursor in the synthesis of epibatidine analogues . Epibatidine is a potent analgesic, and its derivatives are of interest due to their high affinity for nicotinic acetylcholine receptors, which could lead to new painkillers with fewer side effects than opioids.

Medicinal Chemistry: Development of Analgesics

The structural similarity of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride to epibatidine suggests its potential use in the development of novel analgesics . Researchers aim to modify its structure to enhance efficacy and reduce toxicity for clinical use.

Biochemistry: Study of Neurotransmitter Systems

This compound can be used in biochemical research to study the function of neurotransmitter systems, particularly the cholinergic system . It can help in understanding the role of nicotinic receptors in cognitive functions and in disorders related to neurotransmitter imbalances.

Chemical Engineering: Process Optimization

In chemical engineering, 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride can be involved in process optimization studies. Its synthesis and purification processes can be refined to improve yield and reduce costs in industrial-scale production .

Materials Science: Advanced Material Design

The compound’s unique properties can be harnessed in materials science to engineer advanced materials with tailored characteristics, such as improved thermal stability or enhanced mechanical strength .

Analytical Chemistry: Reference Standards

It is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for pharmaceutical testing .

Neurology: Research on Addiction and Dependency

Lastly, due to its influence on nicotinic receptors, this compound can be used in neurological research to explore mechanisms of addiction and dependency, potentially leading to new treatments for substance abuse disorders .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLTTVHEBMMKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)

![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)